![molecular formula C17H14ClNO4 B506706 5-Chloro-3-hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one CAS No. 442639-80-7](/img/structure/B506706.png)
5-Chloro-3-hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one
Overview
Description
5-Chloro-3-hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one, also known as CMI, is a synthetic compound that belongs to the indolinone family. CMI has been found to exhibit significant biological activity, making it a potential candidate for further research and development.
Scientific Research Applications
Anti-HIV-1 Agents
Compounds based on the 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one nucleus, including derivatives with chloro groups, have shown promising results as anti-HIV-1 agents. These compounds exhibit potent inhibition of HIV-1 reverse transcriptase enzyme and demonstrate significant anti-HIV-1 activity at low concentrations, with good safety indices (Chander et al., 2018).
Antimicrobial and Antifungal Agents
Some derivatives of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides have displayed notable antibacterial and antifungal activities against various pathogenic microorganisms. These include compounds with chloro and methoxy groups which exhibit significant antimicrobial properties (Debnath & Ganguly, 2015).
Anticancer Activity
Certain derivatives of 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one have been evaluated for their anticancer potential. Some of these compounds, particularly those with substitutions like methoxy and chloro groups, have demonstrated potent anti-proliferative activities against human cancer cell lines, making them potential leads for anticancer drug development (Meti et al., 2017).
Antioxidant Potential
Derivatives of 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one have been investigated for their antioxidant properties. Some compounds in this category have shown profound radical scavenging activities, suggesting their potential use as synthetic antioxidant agents (Dandia et al., 2013).
properties
IUPAC Name |
5-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c1-23-12-5-2-10(3-6-12)15(20)9-17(22)13-8-11(18)4-7-14(13)19-16(17)21/h2-8,22H,9H2,1H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKJYSFCUDPACI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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